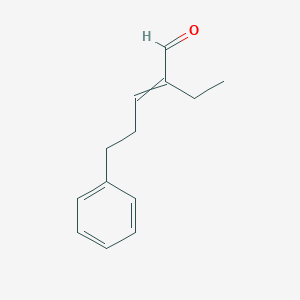
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its unique blue color and aromatic properties. Azulene derivatives are known for their interesting electronic properties and have been studied for various applications in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate typically involves the bromination of diethyl 2-hydroxyazulene-1,3-dicarboxylate. The process begins with the preparation of diethyl 2-hydroxyazulene-1,3-dicarboxylate, which is synthesized by reacting sodium with diethyl acetone-1,3-dicarboxylate in absolute ethanol . The bromination is then carried out using reagents such as N-bromosuccinimide (NBS) in a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and functional groups.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic substitution reactions, typically in anhydrous ether or THF as solvents.
N-Bromosuccinimide (NBS): Employed for bromination reactions.
Tetrachloro-1,2-benzoquinone: Used for oxidation reactions.
Major Products Formed
Applications De Recherche Scientifique
Diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate has been studied for various scientific research applications, including:
Materials Science: Used in the development of conjugated polymers with improved electrical conductivity and proton responsiveness.
Organic Synthesis: Serves as a building block for synthesizing more complex azulene derivatives.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate involves its interaction with molecular targets through its bromine and hydroxyl functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation, affecting the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-hydroxyazulene-1,3-dicarboxylate: A precursor in the synthesis of diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Another halogenated azulene derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
52802-64-9 |
|---|---|
Formule moléculaire |
C16H15BrO5 |
Poids moléculaire |
367.19 g/mol |
Nom IUPAC |
diethyl 6-bromo-2-hydroxyazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H15BrO5/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8,18H,3-4H2,1-2H3 |
Clé InChI |
VOYQPRPCNXCSOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=CC=C2C(=C1O)C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



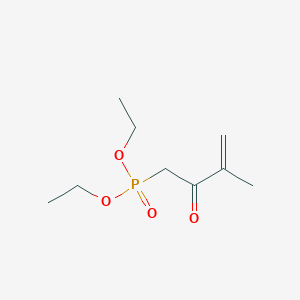
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
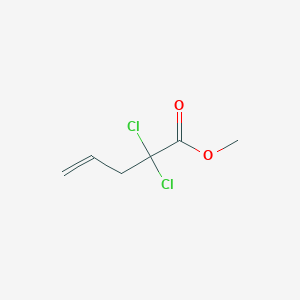

![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
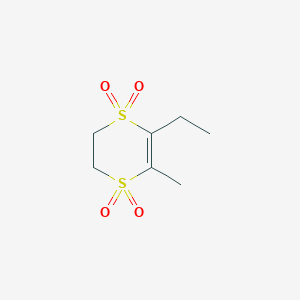
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)
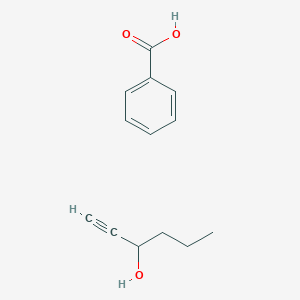
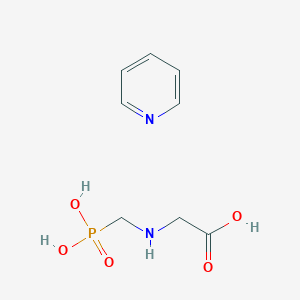
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
